molecular formula C20H18O8 B8342243 di-p-Toluoyl-L-tartaric acid

di-p-Toluoyl-L-tartaric acid

Cat. No.: B8342243
M. Wt: 386.4 g/mol
InChI Key: NTOIKDYVJIWVSU-PMACEKPBSA-N
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Description

di-p-Toluoyl-L-tartaric acid, also known as (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a chiral compound derived from tartaric acid. It is widely used as a resolving agent for racemic mixtures, particularly in the pharmaceutical industry. The compound is characterized by its two para-toluoyl groups attached to the tartaric acid backbone, which confer unique stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

di-p-Toluoyl-L-tartaric acid can be synthesized through the esterification of L-tartaric acid with para-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:

  • Dissolve L-tartaric acid in a suitable solvent like dichloromethane.
  • Add para-toluoyl chloride dropwise while maintaining the reaction temperature at around 0°C.
  • Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

In industrial settings, the production of di-para-toluoyl-L-tartaric acid follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

di-p-Toluoyl-L-tartaric acid primarily undergoes esterification and hydrolysis reactions. It can also participate in various organic transformations due to the presence of its ester and carboxylic acid functional groups.

Common Reagents and Conditions

    Esterification: Para-toluoyl chloride, pyridine, dichloromethane.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: L-tartaric acid and para-toluic acid.

Scientific Research Applications

Chiral Resolution

Overview : Di-p-Toluoyl-L-tartaric acid is extensively used for the resolution of racemic mixtures into their enantiomers. This process is crucial in pharmaceutical development, where the efficacy and safety of chiral drugs depend on the purity of their active forms.

Case Study : The resolution of nicotine using this compound demonstrated its effectiveness. In one study, racemic nicotine was treated with this compound to yield optically pure (R)-nicotine with a chiral purity of 94.7% and a yield of 15% . This highlights the compound's role in isolating specific enantiomers from racemic mixtures.

Overview : Beyond pharmaceuticals, this compound serves as a food additive. It stabilizes emulsions and enhances the texture of food products, thereby improving quality and consistency.

Case Study : In food formulations, this compound has been utilized to maintain the stability of emulsified products such as sauces and dressings. Its ability to interact with various components helps in achieving desired sensory attributes without compromising safety.

Overview : In biotechnology, this compound facilitates biocatalytic reactions that are environmentally friendly and cost-effective. This supports sustainable practices within the industry.

Case Study : Research has shown that using this compound in biocatalysis can enhance reaction rates while minimizing waste production, making it a valuable tool in green chemistry initiatives.

Mechanism of Action

The mechanism by which di-para-toluoyl-L-tartaric acid exerts its effects is primarily based on its ability to form diastereomeric salts with racemic compounds. These salts can be separated by crystallization, allowing for the isolation of individual enantiomers. The molecular targets and pathways involved in this process are largely dependent on the specific racemic mixture being resolved.

Comparison with Similar Compounds

Similar Compounds

  • Di-para-toluoyl-D-tartaric acid
  • Dibenzoyl-L-tartaric acid
  • Di-pivaloyl-L-tartaric acid

Uniqueness

di-p-Toluoyl-L-tartaric acid is unique due to its specific stereochemistry and the presence of para-toluoyl groups, which enhance its resolving power compared to other similar compounds. Its high optical rotation and ability to form stable diastereomeric salts make it a preferred choice in many chiral resolution processes.

Q & A

Basic Research Questions

Q. How is di-p-Toluoyl-L-tartaric acid employed in the chiral resolution of racemic amines?

this compound (DTTA) is widely used to resolve racemic amines by forming diastereomeric salts. The process involves dissolving the racemic mixture and DTTA in a polar solvent (e.g., methanol or ethanol) under reflux. Due to differences in solubility, one enantiomer preferentially crystallizes as a salt. For example, in sitagliptin synthesis, DTTA selectively binds to the R-enantiomer, yielding a salt with 96% enantiomeric excess (ee) after recrystallization . Key parameters include solvent polarity, stoichiometry, and cooling rate. Post-crystallization, the salt is hydrolyzed with a base (e.g., ammonia) to recover the resolved amine.

Q. What are the standard methods to assess the enantiomeric purity of DTTA-resolved compounds?

Enantiomeric purity is typically quantified using chiral HPLC or polarimetry. For instance, in sitagliptin resolution, the ee of the R-enantiomer was confirmed via ¹H NMR with a chiral shift reagent (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, achieving >99% ee . Polarimetry is also employed, with specific rotation values (e.g., [α]D²⁵ = -250.7° for resolved amines) compared to literature standards .

Q. How does DTTA compare to other tartaric acid derivatives in chiral resolution efficiency?

DTTA is often preferred over dibenzoyl-tartaric acid (DBTA) or di-p-anisoyl-tartaric acid (DMTA) due to its balanced solubility and steric effects. For example, in sitagliptin synthesis, DTTA achieved higher ee (96%) compared to other derivatives, attributed to stronger π-π interactions between the p-toluoyl groups and the amine substrate . Table 2 in provides a direct comparison of resolution efficiency across tartaric acid derivatives.

Advanced Research Questions

Q. How can researchers overcome thermodynamic limitations in chiral resolution when DTTA forms solid solutions?

When DTTA and a racemate form a complete solid solution (e.g., in ozanimod intermediate resolution), thermodynamic crystallization alone may yield limited ee. A hybrid approach combines thermodynamic crystallization (to achieve moderate ee) with enantioselective dissolution: the metastable diastereomeric salt is briefly immersed in a solvent that selectively dissolves the undesired enantiomer. This kinetic step enriches ee beyond thermodynamic limits, achieving >96% purity . Phase diagram analysis is critical to identify optimal solvent systems and dissolution times.

Q. What strategies optimize enantiomeric excess (ee) in DTTA-mediated resolutions under scale-up conditions?

Key strategies include:

  • Solvent engineering : Using mixed solvents (e.g., methanol/isopropanol) to fine-tune solubility and nucleation kinetics .
  • Seeding : Introducing pre-formed crystals of the desired enantiomer to control crystallization pathways.
  • Multi-stage recrystallization : Sequential recrystallization in progressively purer solvents (e.g., ethanol → acetonitrile) to remove residual impurities .
  • Process analytical technology (PAT) : In-line monitoring (e.g., Raman spectroscopy) to track ee in real time during crystallization .

Q. How do phase diagram studies enhance the design of DTTA-based resolution processes?

Constructing binary phase diagrams (DTTA vs. racemate) and ternary isotherms (DTTA-racemate-solvent) reveals the system’s thermodynamic behavior, including eutectic points and solid solution regions. For example, in ozanimod intermediate resolution, phase diagrams identified a complete solid solution, necessitating the hybrid crystallization-dissolution approach. These diagrams also guide solvent selection and temperature profiles to maximize yield and ee .

Q. What analytical techniques resolve contradictions in crystallographic data for DTTA diastereomeric salts?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For DTTA salts, SC-XRD confirmed a 1:1 stoichiometry between the amine and DTTA, with charge-assisted hydrogen bonds (NH/O = 2.67 Å) stabilizing the structure. Discrepancies in reported ee values (e.g., 90% vs. 96%) may arise from differences in recrystallization protocols, which can be harmonized using SC-XRD-validated conditions .

Q. How does DTTA’s stereochemistry influence its resolving power in asymmetric synthesis?

The L-configuration of DTTA creates a chiral environment that discriminates between enantiomers via steric and electronic interactions. For example, in sitagliptin synthesis, the (−)-DTTA preferentially binds the R-amine through complementary hydrogen bonding and van der Waals contacts, while the S-enantiomer remains in solution. Computational modeling (e.g., DFT) can predict these interactions by analyzing molecular docking energies .

Q. Methodological Considerations

Q. What are the best practices for handling DTTA in moisture-sensitive reactions?

  • Store DTTA in anhydrous solvents (e.g., dried methanol) under nitrogen.
  • Use molecular sieves (3Å) during crystallization to prevent hydration, which alters solubility .
  • Monitor water content via Karl Fischer titration, especially in hygroscopic solvents like DMF .

Q. How can researchers mitigate low yields in DTTA-mediated resolutions?

  • Counterion screening : Test alternative acids (e.g., camphorsulfonic acid) if DTTA gives suboptimal yields.
  • Dynamic kinetic resolution (DKR) : Combine DTTA with a racemization catalyst (e.g., enzyme-metal hybrids) to convert undesired enantiomers in situ .
  • Process intensification : Use continuous-flow crystallization to enhance mass transfer and reduce processing time .

Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m0/s1

InChI Key

NTOIKDYVJIWVSU-PMACEKPBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(±)-10-(3 Dimethy]amino-2-methylpropyl)-2-methoxyphenothiazine (16.5 g; 0.05 mole), (-)-di(p-toluoyl)-L-tartaric acid monohydrate (10.15 g; 0.025 mole) and ethanol (75 cc) are introduced into a 250-cc three-necked round-bottomed flask equipped with a mechanical stirrer, a condenser and a nitrogen inlet. The stirred mixture is heated to 60° C. until a homogeneous solution is obtained. The mixture is cooled to 50° C. and crystallization is then seeded by adding a few crystals of the neutral salt of (-)-di(p-toluoyl)tartaric acid and the dextrorotatory base. While stirring is maintained, the mixture is kept for 1 hour at 50° C., cooled to 20° C. in the course of 2 hours, and maintained at 20° C. for 1 hour. The crystals obtained are separated by filtration, washed with ethanol (2×30 cc) and then dried. The neutral salt (12.99 g) of (-)-di(p-toluoyl)tartaric acid and dextrorotatory 10-(3-dimethylamino-2-methylpropyl) -2-methoxyphenothiazine is thereby obtained.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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